N-(2,5-dihydroxyphenyl)methanesulfonamide
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Overview
Description
N-(2,5-dihydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a 2,5-dihydroxyphenyl ring. It is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dihydroxyphenyl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of 2,5-dihydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dihydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2,5-dihydroxyphenyl)methanesulfonamide is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dihydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with proteins, affecting their structure and function. The sulfonamide group can also interact with enzymes, inhibiting their activity by mimicking the natural substrate .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dihydroxyphenyl)methanesulfonamide
- N-(3,5-dihydroxyphenyl)methanesulfonamide
- N-(2,5-dihydroxyphenyl)ethanesulfonamide
Uniqueness
N-(2,5-dihydroxyphenyl)methanesulfonamide is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to its isomers .
Properties
CAS No. |
127328-96-5 |
---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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